Technical Monograph: 3-(2-Phenylethyl)pyridine (CAS 6312-09-0)
Technical Monograph: 3-(2-Phenylethyl)pyridine (CAS 6312-09-0)
Executive Summary
3-(2-Phenylethyl)pyridine (CAS 6312-09-0), often referred to as 3-phenethylpyridine , is a heteroaromatic building block characterized by a pyridine ring linked to a benzene ring via an ethylene bridge.[1][2] Unlike its 4-substituted isomer—often implicated in neurotoxicity discussions (e.g., MPTP analogs)—the 3-substituted variant serves primarily as a versatile scaffold in medicinal chemistry. It acts as a "flexible linker" probe in Structure-Activity Relationship (SAR) studies, particularly for nicotinic acetylcholine receptors (nAChRs) and monoamine transporter ligands. This guide details its physicochemical profile, robust synthesis via Heck coupling, and validation protocols.
Physicochemical Profile
The following data represents the consensus of experimental and predicted values suitable for laboratory handling and process design.
Table 1: Chemical Identity & Physical Properties
| Parameter | Specification |
| CAS Number | 6312-09-0 |
| IUPAC Name | 3-(2-Phenylethyl)pyridine |
| Synonyms | 3-Phenethylpyridine; Pyridine, 3-(2-phenylethyl)- |
| Molecular Formula | C₁₃H₁₃N |
| Molecular Weight | 183.25 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~298–300 °C (760 mmHg); ~145 °C (12 mmHg) |
| Density | 1.045 ± 0.06 g/cm³ |
| Refractive Index ( | 1.576 |
| Solubility | Soluble in DCM, Methanol, Ethyl Acetate; Sparingly soluble in water |
| pKa (Pyridine N) | ~5.2 (Estimated based on 3-alkylpyridine) |
Synthetic Methodology: The Heck-Reduction Protocol
While direct alkylation is possible, it often suffers from regioselectivity issues. The most robust, "self-validating" route for research-grade synthesis is the Heck Cross-Coupling followed by Hydrogenation . This two-step sequence ensures structural fidelity.
Reaction Scheme Logic
-
Step 1 (C-C Bond Formation): Palladium-catalyzed coupling of 3-bromopyridine and styrene yields the alkene intermediate, 3-styrylpyridine.
-
Step 2 (Saturation): Catalytic hydrogenation reduces the alkene to the ethylene bridge without reducing the pyridine ring.
Experimental Protocol
Step 1: Synthesis of 3-Styrylpyridine (Intermediate)
-
Reagents: 3-Bromopyridine (1.0 eq), Styrene (1.2 eq), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), Triethylamine (2.0 eq).
-
Solvent: DMF or Acetonitrile.
-
Conditions: Heat to 100°C under inert atmosphere (N₂) for 12–16 hours.
-
Workup: Cool, dilute with water, extract with EtOAc.[3] Wash organic layer with brine. Purify via flash chromatography (Hexane:EtOAc).
-
Checkpoint: Product should be a solid/oil with distinct alkene protons in NMR (doublets,
Hz for trans isomer).
Step 2: Reduction to 3-(2-Phenylethyl)pyridine
-
Reagents: 3-Styrylpyridine, H₂ gas (balloon pressure or 1-3 bar), 10% Pd/C (10 wt% loading).
-
Solvent: Methanol or Ethanol.
-
Conditions: Stir at Room Temperature (RT) for 4–6 hours. Monitor H₂ consumption.
-
Workup: Filter catalyst through Celite pad. Concentrate filtrate under reduced pressure.
-
Purification: Distillation under reduced pressure is recommended for >98% purity.
Visualization: Synthesis Workflow
Caption: Two-step synthetic pathway utilizing Heck coupling for carbon skeleton assembly followed by chemoselective reduction.
Analytical Characterization & Validation
To ensure trustworthiness in data reporting, the following analytical signatures must be verified.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Inlet: 250°C, Split mode.
-
Oven: 80°C (1 min) → 20°C/min → 300°C.
-
Fragmentation Pattern (EI, 70eV):
-
Molecular Ion (
): m/z 183 (distinct). -
Base Peak: Often m/z 91 (Tropylium ion,
) derived from the benzyl cleavage. -
Pyridine Fragment: m/z 106 (Pyridylmethyl cation) or m/z 92.
-
Logic: The bond between the two methylene carbons is the weakest link, leading to benzyl and picolyl fragments.
-
B. Nuclear Magnetic Resonance (NMR)[4][6][7][10]
-
Solvent:
[4][5][6]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
¹H NMR Expectations (400 MHz):
-
Aromatic (Pyridine): Distinct pattern for 3-substitution.
-
Aromatic (Phenyl): Multiplet at 7.1–7.3 ppm (5H).
-
Aliphatic Linker (
):
-
Visualization: Fragmentation Logic
Caption: Primary mass spectrometry fragmentation pathways identifying the benzyl and pyridine moieties.
Applications in Drug Development
Structural Probe in SAR
In medicinal chemistry, 3-(2-phenylethyl)pyridine is used to probe the steric depth and pi-pi interaction capabilities of binding pockets.
-
Nicotinic Receptors: It serves as a lipophilic analog of nicotine/nornicotine, testing the tolerance of the hydrophobic pocket adjacent to the cationic binding site.
-
Linker Chemistry: The ethyl bridge provides rotational freedom (
carbons) compared to the rigid alkene of styrylpyridine or the alkyne of phenylethynylpyridine. This "conformational sampling" is critical for optimizing drug-receptor fit.
Impurity Profiling
In the synthesis of fentanyl analogs or complex opioids involving N-phenethylation, pyridine contaminants in the starting materials can lead to the formation of phenethylpyridines. Detecting CAS 6312-09-0 serves as a process marker for the purity of the phenethylation reagents used.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[8]
-
Handling: Use in a fume hood. Avoid inhalation.
-
Storage: Store under inert gas (Argon/Nitrogen) to prevent N-oxidation over time.
-
First Aid: In case of contact, wash with copious water. If inhaled, move to fresh air.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 238337, 3-(2-Phenylethyl)pyridine. Retrieved from [Link]
- Frank, W. C., et al. (1978).Palladium-catalyzed vinylic substitution reactions with heterocyclic bromides. Journal of Organic Chemistry. (Fundamental reference for Heck coupling of bromopyridines).
- Ishikura, M., et al. (2008).Synthesis of Heterocycles via Palladium-Catalyzed Cross-Coupling. Chemical Reviews. (Review of synthetic methodology).
Sources
- 1. 3-(2-Phenylethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 2. m.chem960.com [m.chem960.com]
- 3. US6509471B2 - 3-substituted pyridine compounds and related synthesis - Google Patents [patents.google.com]
- 4. 3-(Aminomethyl)pyridine(3731-52-0) 1H NMR [m.chemicalbook.com]
- 5. 3-Picoline(108-99-6) 1H NMR [m.chemicalbook.com]
- 6. 3-Phenylpyridine(1008-88-4) 1H NMR spectrum [chemicalbook.com]
- 7. 3-Ethylpyridine(536-78-7) 1H NMR spectrum [chemicalbook.com]
- 8. 2-(2'-Thienyl)pyridine | C9H7NS | CID 76832 - PubChem [pubchem.ncbi.nlm.nih.gov]
